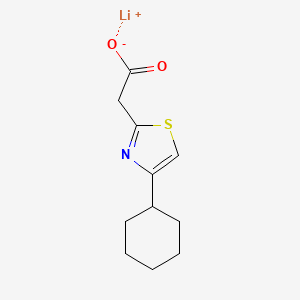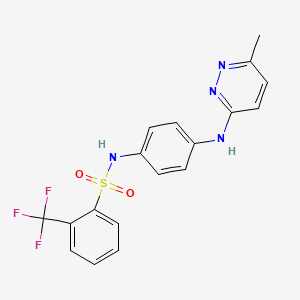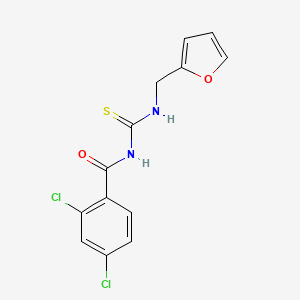![molecular formula C25H29N3O4S B2614159 N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 892273-17-5](/img/no-structure.png)
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Antitumor Activity : The synthesis of acyclonucleoside hydroxamic acids, including derivatives structurally related to N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide, aimed at inhibiting ribonucleotide reductase (RDPR), demonstrates potential antitumor properties. These compounds, albeit less potent than hydroxyurea, exhibit inhibition of HeLa cell growth, suggesting their relevance in cancer research (Farr et al., 1989).
Antimicrobial and Antifungal Potency : Novel thienopyrimidine linked rhodanine derivatives have been synthesized, with some showing significant antibacterial and antifungal activities. This indicates their potential as a basis for developing new antimicrobial agents (Kerru et al., 2019).
Histone Deacetylase Inhibition : The discovery of compounds structurally related to the specified acetamide, functioning as selective histone deacetylase (HDAC) inhibitors, suggests their utility in cancer treatment by blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Chemical Synthesis and Reactivity
Synthetic Pathways : Research has focused on synthesizing various heterocyclic compounds, including thieno[2, 3-d] pyrimidines, indicating the versatility of the core structure in synthesizing biologically active molecules. This has implications for the development of new pharmaceuticals and research tools (El-Sharkawy, 2012).
Pharmacological Applications : The structural motifs related to this compound have been explored for their potential in addressing various pharmacological targets. This includes research into dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) as antitumor agents, highlighting the compound's relevance in medicinal chemistry and drug design (Gangjee et al., 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of cyclopentanone with ethyl 4-bromobenzoate to form the intermediate, which is then reacted with 2-amino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-one and acetic anhydride to yield the final product.", "Starting Materials": [ "Cyclopentanone", "Ethyl 4-bromobenzoate", "2-amino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-one", "Acetic anhydride" ], "Reaction": [ "Step 1: Condensation of cyclopentanone with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate to form the intermediate.", "Step 2: Reaction of the intermediate with 2-amino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-one in the presence of a base such as sodium hydride to form the desired product.", "Step 3: Acetylation of the product with acetic anhydride in the presence of a base such as pyridine to yield the final product." ] } | |
CAS-Nummer |
892273-17-5 |
Molekularformel |
C25H29N3O4S |
Molekulargewicht |
467.58 |
IUPAC-Name |
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H29N3O4S/c1-2-32-18-13-11-17(12-14-18)28-23(30)22-19-9-5-6-10-20(19)33-24(22)27(25(28)31)15-21(29)26-16-7-3-4-8-16/h11-14,16H,2-10,15H2,1H3,(H,26,29) |
InChI-Schlüssel |
DQFANUSWBPVEAY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NC4CCCC4)SC5=C3CCCC5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,8-Difluoro-2-azaspiro[4.5]decan-1-one](/img/structure/B2614076.png)
![2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2614078.png)
![(Z)-ethyl 2-((3-chlorobenzoyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2614082.png)


![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2614086.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]acetate](/img/structure/B2614087.png)
![7-Methyl-4-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2614090.png)
![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide](/img/structure/B2614091.png)




